N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-isopropylphenoxy)acetamide
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Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various areas of research.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
In organic synthesis, compounds with furan and pyrazin structures are key intermediates in the formation of complex molecules. The reactivity of such compounds allows for the construction of diverse heterocyclic systems, which are prevalent in many bioactive molecules. Studies have demonstrated the synthesis of heterocyclic compounds from precursors containing furan and pyrazin moieties, highlighting their utility in generating pharmacologically relevant structures (Franich, Goodin, & Wilkins, 1984; Chen, Wang, & Ho, 1998).
Advanced Materials and Antioxidant Activity
Further applications extend to the development of advanced materials and the exploration of antioxidant activities. For example, coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their potential in forming supramolecular architectures and exhibiting significant antioxidant activity (Chkirate et al., 2019). These findings underscore the compound's relevance in materials science and its potential for biomedical applications.
Pharmaceutical Research
In pharmaceutical research, the study of molecules containing furan and pyrazin units is instrumental in discovering new drugs. Such compounds have been investigated for their antimicrobial properties, offering insights into novel therapeutic agents (Aly, Saleh, & Elhady, 2011). The ability to synthesize and modify these molecules provides a valuable tool for drug discovery and development.
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14(2)15-3-5-17(6-4-15)26-13-19(24)23-11-18-20(22-9-8-21-18)16-7-10-25-12-16/h3-10,12,14H,11,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFGVXDJKYPKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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